molecular formula C10H10F3NO3 B1304560 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 213192-56-4

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No. B1304560
M. Wt: 249.19 g/mol
InChI Key: CMNPXOOSNAGXEE-UHFFFAOYSA-N
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Description

“3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 213192-56-4 . It has a molecular weight of 249.19 . This compound is also available in the form of a hydrochloride salt with the CAS Number: 2137530-69-7 . The hydrochloride form has a molecular weight of 285.65 .


Molecular Structure Analysis

The InChI code for “3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is 1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) . This indicates that the molecule consists of a phenyl ring substituted with a trifluoromethoxy group at the 4-position, and a propanoic acid moiety with an amino group at the 3-position .


Physical And Chemical Properties Analysis

“3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis and Materials Science Applications

  • The study by Trejo-Machin et al. (2017) introduces phloretic acid, a phenolic compound related to "3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid," as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol for endowing aliphatic molecules with benzoxazine properties, potentially applicable in creating materials with tailored thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Biomedical Research

  • Riccardi et al. (2019) discuss the synthesis of new platinum complexes using an artificial alanine-based amino acid, showcasing potential dual action in medical applications owing to the combined presence of the metal centre and the amino acid moiety. These complexes, demonstrating moderate cytotoxic activity on cancer cells, highlight the potential of incorporating amino acid derivatives in developing novel therapeutic agents (Riccardi et al., 2019).

Chemical Synthesis and Characterization

  • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives similar to "3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid." These modifications enhanced the thermal stability of the polymers and showed promising biological activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information for “3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” indicates that it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPXOOSNAGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377653
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

CAS RN

213192-56-4
Record name β-Amino-4-(trifluoromethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213192-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 g of 4-(trifluoromethoxy)benzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid is obtained, melting point 258-260°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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